molecular formula C19H20N2O4 B4744705 3-(3,4-dimethoxyphenyl)-N-methyl-N-phenyl-4,5-dihydro-5-isoxazolecarboxamide

3-(3,4-dimethoxyphenyl)-N-methyl-N-phenyl-4,5-dihydro-5-isoxazolecarboxamide

Cat. No.: B4744705
M. Wt: 340.4 g/mol
InChI Key: RKNULNDLGFAAEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxyphenyl)-N-methyl-N-phenyl-4,5-dihydro-5-isoxazolecarboxamide, also known as A-84, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of isoxazolecarboxamides and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-methyl-N-phenyl-4,5-dihydro-5-isoxazolecarboxamide involves its binding to the sigma-1 receptor. This binding results in the modulation of various cellular processes, including the regulation of calcium signaling and ion channel activity. This compound has also been shown to have neuroprotective effects, potentially through its ability to modulate the sigma-1 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, particularly in the context of the sigma-1 receptor. This compound has been shown to modulate calcium signaling, which is important for a variety of cellular processes including neurotransmitter release and synaptic plasticity. This compound has also been shown to modulate ion channel activity, particularly in the context of voltage-gated calcium channels. Additionally, this compound has been shown to have neuroprotective effects, potentially through its ability to modulate the sigma-1 receptor.

Advantages and Limitations for Lab Experiments

3-(3,4-dimethoxyphenyl)-N-methyl-N-phenyl-4,5-dihydro-5-isoxazolecarboxamide has several advantages for use in lab experiments. First, it has a high affinity for the sigma-1 receptor, making it a useful tool compound for studying the role of this receptor in cellular processes. Additionally, this compound has been shown to have neuroprotective effects, making it a potentially useful compound for studying neurodegenerative diseases. However, there are also limitations to the use of this compound in lab experiments. For example, this compound has relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental contexts.

Future Directions

There are several future directions for research on 3-(3,4-dimethoxyphenyl)-N-methyl-N-phenyl-4,5-dihydro-5-isoxazolecarboxamide. One potential area of study is the role of this compound in modulating calcium signaling and ion channel activity in specific neuronal populations. Additionally, further research is needed to fully understand the neuroprotective effects of this compound and its potential applications in the treatment of neurodegenerative diseases. Finally, there may be opportunities to develop new compounds based on the structure of this compound that have improved solubility and other desirable properties for use in scientific research.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-N-methyl-N-phenyl-4,5-dihydro-5-isoxazolecarboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in a variety of cellular processes including calcium signaling, ion channel regulation, and cell survival. This compound has been used as a tool compound to study the role of the sigma-1 receptor in these processes.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-methyl-N-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-21(14-7-5-4-6-8-14)19(22)18-12-15(20-25-18)13-9-10-16(23-2)17(11-13)24-3/h4-11,18H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNULNDLGFAAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2CC(=NO2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3,4-dimethoxyphenyl)-N-methyl-N-phenyl-4,5-dihydro-5-isoxazolecarboxamide
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3-(3,4-dimethoxyphenyl)-N-methyl-N-phenyl-4,5-dihydro-5-isoxazolecarboxamide
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3-(3,4-dimethoxyphenyl)-N-methyl-N-phenyl-4,5-dihydro-5-isoxazolecarboxamide
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3-(3,4-dimethoxyphenyl)-N-methyl-N-phenyl-4,5-dihydro-5-isoxazolecarboxamide
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3-(3,4-dimethoxyphenyl)-N-methyl-N-phenyl-4,5-dihydro-5-isoxazolecarboxamide
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3-(3,4-dimethoxyphenyl)-N-methyl-N-phenyl-4,5-dihydro-5-isoxazolecarboxamide

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